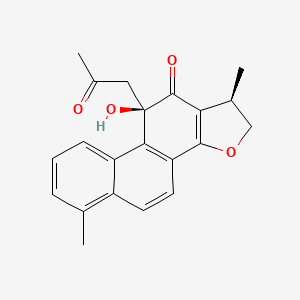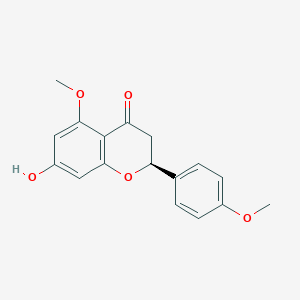
Danshenol C
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to Danshenol C, like the danshenspiroketallactones, involves advanced organic synthesis techniques. For instance, the generation of dithianyl and dioxolanyl radicals using photoredox catalysis represents a contemporary approach to achieving complex molecular structures through radical relay chemistry. This method facilitates remote C(sp3)-H functionalization, enabling rapid access to polyol and spiroketal segments crucial for constructing compounds like danshenspiroketallactones (Deng et al., 2019).
Molecular Structure Analysis
The molecular structure and stability of compounds related to this compound are often investigated through experimental techniques and theoretical calculations, such as DFT. The conformational stability of these molecules is critical for their biological activity and chemical reactivity, underscoring the importance of detailed molecular structure analysis (Deng et al., 2019).
Chemical Reactions and Properties
This compound and related compounds undergo various chemical reactions, including C-H bond functionalization and activation, which are fundamental to organic synthesis. These reactions are pivotal for the structural modification and functionalization of the core molecule, enabling the synthesis of derivatives with enhanced properties or biological activity. Techniques such as palladium-catalyzed C-H homocoupling and rhenium-catalyzed C-H activation have been employed to synthesize complex organic structures, demonstrating the versatility and potential of these reactions in synthetic chemistry (Takahashi et al., 2006).
Physical Properties Analysis
The physical properties of compounds like this compound are crucial for their application and function. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into the thermal stability and physicochemical characteristics of these molecules. Such analyses are essential for understanding the behavior of these compounds under various conditions and their suitability for different applications (Sidoryk et al., 2018).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and interaction with other molecules, are fundamental aspects of its study. The ability to undergo specific reactions, such as C-H bond activation and functionalization, highlights the compound's potential for further chemical manipulation and application in various fields. These properties are directly influenced by the compound's molecular structure, dictating its reactivity patterns and the types of chemical transformations it can participate in (Godula & Sames, 2006).
Scientific Research Applications
Cardiovascular and Cerebrovascular Diseases : Danshen has been widely used in China and other countries for the treatment of cardiovascular and cerebrovascular diseases. Specific applications include the treatment of angina pectoris, hyperlipidemia, and acute ischemic stroke (Zhou, Zuo, & Chow, 2005).
Mechanisms in Treating Cardiovascular Diseases : A study on Compound Danshen Formula (CDF), used for cardiovascular diseases, highlights its pharmacological effects analyzed from a systems-pharmacological perspective. This provides insights into the compound's potential mechanisms of action (Li et al., 2012).
Anti-cancer Effects : Danshenol C, along with other compounds in Danshen, has shown potential in cancer treatment. For example, in prostate cancer, it inhibits migration of cancer cells and affects macrophage interactions (Wu et al., 2017).
Chemical Analysis of Danshen : Advances in chemical analysis of Danshen and its preparations have been summarized, emphasizing the analysis of polysaccharides and other compounds in Danshen (Pang et al., 2016).
Cardiovascular Effects : Extensive use of Danshen in treating various cardiovascular diseases has been documented, highlighting its properties such as improving microcirculation and protecting against myocardial ischemia (Cheng, 2007).
Effect on Endothelial Cells : Danshen, containing compounds like ursolic acid, has been shown to upregulate endothelial NO production and downregulate Nox4 expression in human endothelial cells (Steinkamp-Fenske et al., 2007).
Atherosclerosis Treatment : Cryptotanshinone, a component of Danshen, has been studied for its protective effects on atherosclerosis and its molecular mechanisms (Liu et al., 2015).
Mechanism of Action
Danshenol C is a natural compound derived from the traditional Chinese medicine Salvia miltiorrhiza . This article aims to elucidate the molecular mechanism underlying the action of this compound.
Target of Action
The primary targets of this compound include MAPK14, CASP3, MAPK8, and STAT3 . These targets are significant constituents among the gene targets investigated . They play crucial roles in various cellular processes, including inflammation and apoptosis .
Mode of Action
This compound interacts with its targets, leading to significant changes in their activity. For instance, the mRNA expressions of MAPK8 (JNK1), MAPK14 (P38), and STAT3 were significantly decreased after this compound treatment, while the mRNA expression of CASP3 was significantly increased .
Biochemical Pathways
This compound modulates crucial molecular pathways, including the MAPK, Apoptosis, Calcium signaling, JAK-STAT signaling, and TNF signaling pathways . This regulation is mediated through the modulation of core targets such as STAT3, MAPK14, MAPK8, CASP3, and others .
Result of Action
The molecular and cellular effects of this compound’s action are significant. Western blot showed that protein expressions of CASP3 and MAPK14 were significantly increased, while the expression of STAT3 and MAPK8 was decreased after this compound treatment . These changes indicate that this compound can regulate cellular responses to chemical stress and inflammatory stimuli .
Action Environment
It’s known that this compound exhibits the potential to regulate cellular responses in the context of high glucose peritoneal dialysate treatment .
Safety and Hazards
properties
IUPAC Name |
(1R,10R)-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-11-5-4-6-15-14(11)7-8-16-18(15)21(24,9-13(3)22)20(23)17-12(2)10-25-19(16)17/h4-8,12,24H,9-10H2,1-3H3/t12-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYKPUPMMFGHQW-LAJNKCICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C1C(=O)[C@](C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: From which plant sources can Danshenol C be isolated?
A2: this compound has been isolated from two plant species: Salvia yunnanensis [] and Salvia przewalskii. [] This suggests that plants within the Salvia genus could be potential sources for this compound.
Q2: What is the structural characterization of this compound?
A3: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of this compound, they do mention that its structure was elucidated using spectroscopic methods and chemical reactions. [, ] For detailed structural information, it would be necessary to refer to the full research articles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




